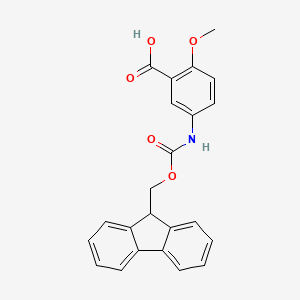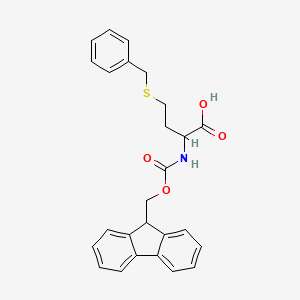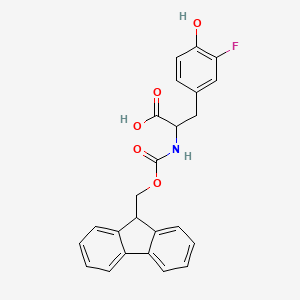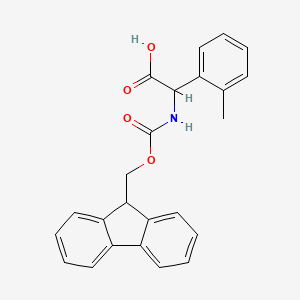
Fmoc-DL-(2-methylphenyl)glycine
概要
説明
Fmoc-DL-(2-methylphenyl)glycine is a derivative of glycine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly useful in the field of peptide synthesis, where it serves as a building block for the creation of peptides and proteins. The presence of the Fmoc group allows for selective deprotection during the synthesis process, making it a valuable tool in the study of protein structure and function .
作用機序
Target of Action
Fmoc-DL-(2-methylphenyl)glycine is a derivative of glycine, which is the simplest and least sterically hindered of the amino acids . This compound is primarily used in proteomics studies and solid-phase peptide synthesis techniques .
Mode of Action
The Fmoc group (9-Fluorenylmethoxycarbonyl) is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the chemical synthesis of peptides . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Result of Action
The result of the action of this compound is the formation of peptides of significant size and complexity . This compound could be useful as an unusual amino acid analog to aid in the deconvolution of protein structure and function .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the removal of the Fmoc group is facilitated by a base . The choice of base, its concentration, and the reaction conditions can all influence the efficiency of Fmoc group removal and thus the overall peptide synthesis process .
生化学分析
Biochemical Properties
Fmoc-DL-(2-methylphenyl)glycine is involved in biochemical reactions primarily as a building block in peptide synthesis. It interacts with various enzymes and proteins during these processes. For instance, it can be incorporated into polypeptides by interacting with peptide synthetases, which catalyze the formation of peptide bonds. The compound’s interaction with these enzymes is crucial for the successful synthesis of peptides, as it ensures the correct sequence and structure of the resulting polypeptide .
Cellular Effects
The effects of this compound on cellular processes are significant, particularly in the context of peptide synthesis. When incorporated into peptides, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing this compound can modulate signaling pathways by acting as ligands for receptors or as inhibitors of specific enzymes. This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group provides steric hindrance, which can influence the binding affinity and specificity of the compound for its target enzymes or proteins. Additionally, the presence of the 2-methylphenyl group can enhance hydrophobic interactions, further stabilizing the binding of the compound to its target. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used in peptide synthesis .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be effectively incorporated into peptides without causing adverse effects. At high doses, it can exhibit toxic effects, such as disrupting normal cellular processes and causing cell death. These threshold effects are important to consider when using the compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes such as peptide synthetases and proteases, which are responsible for the formation and degradation of peptides. The compound can also affect metabolic flux and metabolite levels by influencing the activity of these enzymes. This can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For example, binding to transporters can facilitate the uptake of the compound into cells, while interactions with binding proteins can help to stabilize and protect it from degradation .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These signals can direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, the compound may be targeted to the endoplasmic reticulum or mitochondria, where it can participate in peptide synthesis and other biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-(2-methylphenyl)glycine typically involves the protection of the amino group of DL-(2-methylphenyl)glycine with the Fmoc group. This can be achieved through the reaction of DL-(2-methylphenyl)glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Fmoc-DL-(2-methylphenyl)glycine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine or a mixture of piperidine and dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Piperidine, dimethylformamide.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and N,N-dimethylformamide
Major Products Formed
Deprotection: Removal of the Fmoc group yields DL-(2-methylphenyl)glycine.
Coupling: Formation of peptide bonds, resulting in longer peptide chains
科学的研究の応用
Fmoc-DL-(2-methylphenyl)glycine is widely used in scientific research, particularly in the fields of:
類似化合物との比較
Similar Compounds
- Fmoc-DL-phenylalanine
- Fmoc-DL-tyrosine
- Fmoc-DL-tryptophan
Uniqueness
Fmoc-DL-(2-methylphenyl)glycine is unique due to the presence of the 2-methylphenyl group, which provides distinct steric and electronic properties compared to other Fmoc-protected amino acids. This uniqueness can influence the folding and function of the resulting peptides, making it a valuable tool in the study of protein structure and function .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-15-8-2-3-9-16(15)22(23(26)27)25-24(28)29-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNJRXYPNDCAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride](/img/structure/B1390295.png)
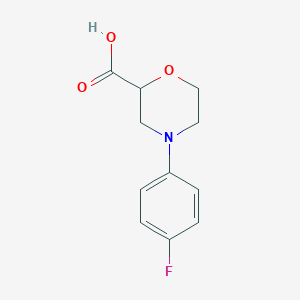
![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)
![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride](/img/structure/B1390300.png)
![{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid](/img/structure/B1390302.png)

![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)
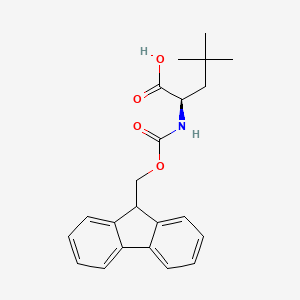
![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)
